molecular formula C23H20N4O3S B10873912 4-methyl-N-(2-{(E)-[(2-methyl-4-oxoquinazolin-3(4H)-yl)imino]methyl}phenyl)benzenesulfonamide

4-methyl-N-(2-{(E)-[(2-methyl-4-oxoquinazolin-3(4H)-yl)imino]methyl}phenyl)benzenesulfonamide

Cat. No.: B10873912
M. Wt: 432.5 g/mol
InChI Key: DYDXMIZKDXWQKU-BUVRLJJBSA-N
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Description

4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a quinazolinyl group, a benzenesulfonamide moiety, and various methyl and oxo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methyl-4-oxo-3(4H)-quinazoline with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a benzenesulfonamide derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert oxo groups to hydroxyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The quinazolinyl group is known to interact with nucleic acids and proteins, potentially leading to the inhibition of DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE: shares structural similarities with other sulfonamides and quinazoline derivatives.

    Sulfonamides: Known for their antibacterial properties and use in treating infections.

    Quinazoline Derivatives: Often explored for their anticancer and anti-inflammatory activities.

Uniqueness

What sets 4-METHYL-N~1~-[2-({[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]IMINO}METHYL)PHENYL]-1-BENZENESULFONAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

4-methyl-N-[2-[(E)-(2-methyl-4-oxoquinazolin-3-yl)iminomethyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H20N4O3S/c1-16-11-13-19(14-12-16)31(29,30)26-21-9-5-3-7-18(21)15-24-27-17(2)25-22-10-6-4-8-20(22)23(27)28/h3-15,26H,1-2H3/b24-15+

InChI Key

DYDXMIZKDXWQKU-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/N3C(=NC4=CC=CC=C4C3=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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